2-(3-methoxyphenyl)quinazolin-4(3H)-one
Overview
Description
2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
Biochemical Analysis
Biochemical Properties
2-(3-methoxyphenyl)quinazolin-4(3H)-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes, proteins, and other biomolecules. For instance, it can inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to the disruption of cellular processes that are essential for cancer cell proliferation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to induce apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, ultimately affecting cellular functions. The compound’s ability to inhibit kinases is particularly noteworthy, as it can disrupt key signaling pathways that are essential for cancer cell survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cancer cell growth and induction of apoptosis. Additionally, the compound’s stability in various experimental conditions has been evaluated to ensure its efficacy over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity. At higher doses, toxic or adverse effects may be observed. These threshold effects are crucial for determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. These interactions can affect metabolic flux and metabolite levels, ultimately influencing the compound’s efficacy and toxicity. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues. These interactions can influence the compound’s efficacy and toxicity, making it essential to understand its transport and distribution mechanisms .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. These localization mechanisms can affect the compound’s ability to interact with its target biomolecules and exert its therapeutic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-methoxyphenyl)quinazolin-4(3H)-one typically involves the condensation of 3-methoxyaniline with anthranilic acid derivatives under acidic or basic conditions. One common method includes the use of polyphosphoric acid as a condensing agent, which facilitates the cyclization process to form the quinazolinone core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxyphenyl)quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The quinazolinone core can be reduced to form dihydroquinazolinones.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens in the presence of a Lewis acid.
Major Products Formed
Oxidation: Formation of 2-(3-hydroxyphenyl)quinazolin-4(3H)-one.
Reduction: Formation of 2-(3-methoxyphenyl)dihydroquinazolin-4(3H)-one.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-methoxyphenyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to the modulation of various biochemical pathways, resulting in therapeutic effects such as anti-inflammatory and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Hydroxyphenyl)quinazolin-4(3H)-one
- 2-(3-Chlorophenyl)quinazolin-4(3H)-one
- 2-(3-Nitrophenyl)quinazolin-4(3H)-one
Uniqueness
2-(3-Methoxyphenyl)quinazolin-4(3H)-one is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This functional group can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent. Additionally, the methoxy group can affect the compound’s solubility and stability, making it a valuable scaffold for drug development .
Biological Activity
2-(3-Methoxyphenyl)quinazolin-4(3H)-one is a member of the quinazolinone family, which is known for its diverse biological activities. Quinazolinones have been extensively studied for their potential pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a quinazolin-4(3H)-one structure with a methoxy group at the 3-position of the phenyl ring. This substitution is significant as it enhances the compound's lipophilicity, potentially influencing its biological activity. The structure can be represented as follows:
Target Interactions
This compound interacts with various biological targets, particularly protein kinases. Research indicates that quinazolinone derivatives can inhibit multiple tyrosine kinases such as CDK2, HER2, EGFR, and VEGFR2. For instance, studies have shown that compounds structurally similar to this compound exhibit potent inhibitory activities against these kinases, suggesting a potential role in cancer therapy .
Biochemical Pathways
The compound's interaction with kinases can lead to alterations in cellular signaling pathways. For example, it may act as an ATP non-competitive type-II inhibitor against CDK2 and as an ATP competitive type-I inhibitor against EGFR. This modulation of kinase activity can result in decreased cell proliferation and enhanced apoptosis in cancer cells .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of quinazolinone derivatives. In vitro assays demonstrate that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, derivatives have shown significant inhibitory effects against MCF7 (breast cancer) and A2780 (ovarian cancer) cell lines. The half-maximal inhibitory concentration (IC50) values for some related compounds are comparable to established anticancer agents like imatinib .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF7 | 0.173 |
Related Compound 1 | A2780 | 0.177 |
Imatinib | MCF7 | 0.131 |
Antimicrobial Activity
Quinazolinones, including this compound, have demonstrated antimicrobial properties against various pathogens. The presence of the methoxy group may enhance these effects through increased lipophilicity and interaction with microbial membranes .
Anti-inflammatory Effects
Research indicates that quinazolinone derivatives can inhibit inflammatory pathways by modulating cytokine production and signaling pathways such as NF-kB. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Studies
- Inhibition of Tyrosine Kinases : A study evaluated the inhibitory effects of various quinazolin-4(3H)-one derivatives on tyrosine kinases involved in cancer progression. Compounds similar to this compound exhibited significant inhibition against CDK2 and HER2, indicating their potential as targeted cancer therapies .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of quinazolinone derivatives on different cancer cell lines. The study found that certain substitutions on the quinazolinone core enhanced cytotoxicity, highlighting structure-activity relationships that could guide future drug design .
Properties
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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